molecular formula C20H18F3N3O3 B7715710 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B7715710
M. Wt: 405.4 g/mol
InChI Key: VRYDJIKOJHHHHQ-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the oxadiazole intermediate with a butanoyl chloride or a similar acylating agent to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example:

    Biological Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide shares structural similarities with other oxadiazole derivatives, such as 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide and 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide.
  • Unique Features: The presence of the 4-methoxyphenyl and 3-(trifluoromethyl)phenyl groups in the compound provides unique electronic and steric properties, enhancing its biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-28-16-10-8-13(9-11-16)19-25-18(29-26-19)7-3-6-17(27)24-15-5-2-4-14(12-15)20(21,22)23/h2,4-5,8-12H,3,6-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYDJIKOJHHHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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